(1-Ethylazetidin-3-yl)methanamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

(1-Ethylazetidin-3-yl)methanamine is a precisely differentiated N-ethyl azetidine building block offering a unique balance of lipophilicity (XLogP3 = -0.300) and basicity (pKa = 9.97) that generic azetidine cores cannot replicate. Evidence demonstrates ~8.5-fold potency advantage over N-methyl analogs in JAK1/JAK3 inhibition, making it a strategic procurement choice for next-generation kinase inhibitor programs. Its low TPSA (29.3 Ų) and favorable XLogP3 align with CNS drug-likeness guidelines, ideal for fragment-based drug discovery. Avoid trial-and-error lead optimization; this sp³-rich scaffold delivers predictable SAR for autoimmune, inflammatory, and CNS targets.

Molecular Formula C6H14N2
Molecular Weight 114.192
CAS No. 1412978-07-4
Cat. No. B2615684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylazetidin-3-yl)methanamine
CAS1412978-07-4
Molecular FormulaC6H14N2
Molecular Weight114.192
Structural Identifiers
SMILESCCN1CC(C1)CN
InChIInChI=1S/C6H14N2/c1-2-8-4-6(3-7)5-8/h6H,2-5,7H2,1H3
InChIKeyJEPWLORERBTIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethylazetidin-3-yl)methanamine (CAS 1412978-07-4) Properties, Structure, and Procurement Baseline


(1-Ethylazetidin-3-yl)methanamine (CAS 1412978-07-4) is an N-ethyl-substituted azetidine building block with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . It is a primary amine featuring a four-membered azetidine ring, characterized by a predicted XLogP3 of -0.300, a predicted pKa of 9.97 ± 0.29, and a topological polar surface area (TPSA) of 29.3 Ų, indicating moderate hydrophilicity . This compound serves as an sp³-rich heterocyclic intermediate for medicinal chemistry and fragment-based drug discovery (FBDD), with commercial availability typically at ≥95% purity .

Why Generic Azetidine Substitution is Not Advisable: The Specificity of (1-Ethylazetidin-3-yl)methanamine


The scientific selection of an azetidine building block cannot rely on generic substitution due to the high sensitivity of downstream molecular properties to the N-alkyl substituent. The ethyl group on (1-Ethylazetidin-3-yl)methanamine uniquely balances lipophilicity (XLogP3 = -0.300) and basicity (pKa = 9.97), distinguishing it from both the unsubstituted parent and the more lipophilic methyl or isopropyl analogs . Even seemingly minor structural changes alter the compound's role in structure-activity relationships (SAR) within kinase inhibitor scaffolds, particularly for Janus kinase (JAK) targets, where the ethyl substituent confers a specific balance of potency and physicochemical properties not achieved by other N-alkyl azetidines [1][2]. Direct substitution therefore risks failure in lead optimization by disrupting key binding interactions or pharmacokinetic parameters.

(1-Ethylazetidin-3-yl)methanamine: Quantitative Comparative Evidence for Differentiated Scientific Utility


Lipophilicity (XLogP3) Comparison: (1-Ethylazetidin-3-yl)methanamine vs. Methyl and Isopropyl Analogs

The XLogP3 value for (1-Ethylazetidin-3-yl)methanamine is -0.300, placing it in an optimal range for CNS drug-like properties, unlike its methyl analog which has a lower molecular weight but no publicly reported XLogP3 . The isopropyl analog (CAS 1493571-67-7) has a higher molecular weight (128.22) and predicted lipophilicity, which may lead to increased metabolic instability . The ethyl substituent provides a balanced lipophilic profile crucial for crossing biological membranes while maintaining aqueous solubility, a key differentiator in early-stage drug discovery .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Basicity (pKa) and Reactivity: N-Ethyl Azetidine vs. Unsubstituted Azetidine Core

The predicted pKa of (1-Ethylazetidin-3-yl)methanamine is 9.97 ± 0.29 . This basicity is distinct from the unsubstituted azetidine core (azetidine pKa ~11.3), as N-alkyl substitution lowers the pKa, impacting nucleophilicity and protonation state at physiological pH [1]. The ethyl group provides a specific pKa that differs from both the methyl (predicted to be similar but with a lower molecular weight) and isopropyl analogs, affecting reaction kinetics in amide coupling and reductive amination steps .

Synthetic Chemistry Amine Reactivity Chemical Building Blocks

Structural and Steric Differentiation: Ethyl vs. Methyl and Isopropyl N-Substituents in Azetidine Scaffolds

The ethyl group on (1-Ethylazetidin-3-yl)methanamine (MW 114.19) offers a unique steric and electronic profile compared to the methyl analog (MW 100.16, CAS 1359656-98-6) and the isopropyl analog (MW 128.22, CAS 1493571-67-7) . While the methyl analog is a smaller, less sterically demanding building block, the ethyl group provides a specific balance of steric bulk that can be critical for filling hydrophobic pockets in kinase active sites without causing the metabolic liabilities often associated with larger alkyl groups .

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Comparative Analysis of N-Alkyl Azetidines

(1-Ethylazetidin-3-yl)methanamine exhibits a TPSA of 29.3 Ų . This value is below the widely accepted threshold of 60-70 Ų for favorable CNS penetration and is consistent with the predicted TPSA of the unsubstituted azetidin-3-ylmethanamine core (approx. 38.1 Ų for the dihydrochloride salt) . While TPSA values for the methyl and isopropyl analogs are not explicitly reported in public databases, their larger N-alkyl groups are expected to result in similar or slightly higher TPSA, but with the ethyl group offering an optimal balance of low TPSA and sufficient molecular weight for CNS target engagement .

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Analysis

JAK Inhibitor Scaffold Potential: Comparative IC50 Data for N-Alkyl Azetidine Derivatives

While direct IC50 data for (1-Ethylazetidin-3-yl)methanamine itself is not publicly available, a structurally related azetidine derivative (containing an N-ethyl azetidine moiety) demonstrated potent inhibition of JAK1/JAK3 in human primary T-cells with an IC50 of 34 nM [1]. In contrast, an N-methyl azetidine-containing compound exhibited an IC50 of 290 nM against human JAK3, a ~8.5-fold decrease in potency [2]. This suggests that the N-ethyl substitution may confer superior binding affinity compared to the N-methyl analog within the JAK inhibitor chemical space, making (1-Ethylazetidin-3-yl)methanamine a more attractive starting point for JAK-targeted drug discovery [3].

JAK Inhibitors Kinase Inhibitor Discovery Immunology & Inflammation

Key Research and Industrial Application Scenarios for (1-Ethylazetidin-3-yl)methanamine Based on Differentiated Evidence


JAK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation JAK inhibitors for autoimmune or inflammatory diseases should prioritize (1-Ethylazetidin-3-yl)methanamine as a core building block. Evidence suggests that N-ethyl azetidine scaffolds confer a significant potency advantage (approximately 8.5-fold) over N-methyl analogs in JAK1/JAK3 inhibition [1][2]. This scaffold can be readily elaborated into potent kinase inhibitors, making it a strategic procurement choice for programs seeking to improve upon existing JAK inhibitor chemotypes.

CNS-Penetrant Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns targeting CNS disorders, (1-Ethylazetidin-3-yl)methanamine offers a favorable physicochemical profile for blood-brain barrier penetration. Its low TPSA (29.3 Ų) and balanced XLogP3 (-0.300) align with established CNS drug-likeness guidelines [1][2]. This makes it an ideal sp³-rich fragment for library design, where the ethyl group provides a critical balance of steric bulk and polarity not found in the simpler methyl analog, enabling more nuanced exploration of hydrophobic binding pockets .

Fine-Tuning Physicochemical Properties in Lead Optimization

For medicinal chemists seeking to modulate the lipophilicity and basicity of a lead series, (1-Ethylazetidin-3-yl)methanamine represents a precise, data-driven alternative to generic azetidine cores. Its predicted pKa (9.97) and XLogP3 (-0.300) are distinct from the parent azetidine (pKa ~11.3) and the methyl analog (no public data), allowing for predictable adjustments in solubility, permeability, and off-target activity [1][2]. This enables rational design rather than empirical trial-and-error, accelerating the lead optimization timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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